molecular formula C10H11N3O2 B8003479 Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate

Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B8003479
M. Wt: 205.21 g/mol
InChI Key: IFWYTEMBXZVCPE-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1823499-68-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with methyl groups at positions 4 and 6 and a methyl ester at position 2.

Properties

IUPAC Name

methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-5-13-9(7(2)11-6)4-8(12-13)10(14)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWYTEMBXZVCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)OC)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolopyrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazolopyrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate serves as an advanced intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological molecules, making it a candidate for drug development.

  • Case Study: Antitumor Activity
    Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study published in Molecules highlighted the synthesis of pyrazolo[1,5-a]pyrimidines, which showed promising results against cancer cell lines, suggesting that derivatives of this compound could be explored for similar therapeutic effects .

Agricultural Applications

The compound's biological activity extends to agricultural chemistry, where it can be utilized as a pesticide or herbicide.

  • Case Study: Herbicidal Properties
    A study examining the herbicidal activity of pyrazole derivatives found that certain modifications to the pyrazole structure enhanced its efficacy against specific weed species. This suggests that this compound could be developed into effective agricultural agents .

Material Science

In material science, this compound is being investigated for its potential use in developing new materials with specific properties.

  • Application: Polymer Chemistry
    The unique structure of this compound allows it to act as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. Research into its polymerization processes shows promise for applications in coatings and composite materials .

Mechanism of Action

The mechanism of action of Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dipeptidyl peptidase-IV, which is involved in glucose metabolism. The interaction with these molecular targets can modulate various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Ester Variants

  • Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-76-8) Structural Difference: Ethyl ester replaces the methyl ester. Molecular Weight: 219.24 vs. 219.10 for the methyl variant.
  • Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7)

    • Structural Difference : Chlorine substituent at position 4 instead of methyl.
    • Molecular Weight : 239.64.
    • Impact : The electronegative chlorine enhances electronic effects, possibly improving binding affinity to targets like kinase enzymes .

Core Modifications

  • Pyrazolo[1,5-a]pyrimidine Analogs

    • Example : 3,5-Dimethylpyrazolo[1,5-a]pyrimidine.
    • Structural Difference : Pyrimidine ring replaces pyrazine.
    • Activity : Reported biological activity (e.g., 20.35 in unspecified assays) suggests scaffold-dependent efficacy, likely due to altered hydrogen-bonding and π-π stacking capabilities .
  • Tetrahydropyrazolo[1,5-a]pyrazine Derivatives Example: Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 604003-25-0). Structural Difference: Saturated pyrazine ring with a 4-oxo group.

Substituent Variations

  • Methyl 5-(4-Fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 477845-46-8)

    • Structural Difference : 4-Fluorobenzyl group at position 4.
    • Molecular Weight : 303.27.
    • Impact : The fluorinated aromatic group improves metabolic stability and target selectivity, making it relevant in CNS drug design .
  • Functionalized Derivatives (e.g., Nitro or Bromo Groups)

    • Examples : Methyl 3-bromo- (2f) and 3-nitro- (2g) pyrazolo[1,5-a]pyrazine-4-carboxylate.
    • Synthetic Utility : Bromo and nitro groups serve as intermediates for further functionalization (e.g., Suzuki couplings) .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight Core Structure Key Substituents Purity Biological Relevance
Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate 219.10 Pyrazolo-pyrazine 4,6-dimethyl; methyl ester 97% Scaffold for kinase inhibitors
Ethyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate 219.24 Pyrazolo-pyrazine 4,6-dimethyl; ethyl ester N/A Lipophilicity studies
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate 239.66 Pyrazolo-pyrazine 4-chloro, 6-methyl; ethyl ester N/A Electrophilic substitution
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 209.19 Tetrahydropyrazine 4-oxo; methyl ester N/A RSV polymerase inhibition
3,5-Dimethylpyrazolo[1,5-a]pyrimidine 147.17 Pyrazolo-pyrimidine 3,5-dimethyl N/A QSAR model activity (20.35)

Biological Activity

Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.25 g/mol. Its structure features a fused pyrazole and pyrazine ring system, which is significant for its biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.25 g/mol
CAS Number1449598-76-8

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, it may modulate RNA splicing mechanisms relevant to diseases such as spinal muscular atrophy.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess this activity. Preliminary studies indicate its potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Compounds structurally related to this pyrazolo compound have been noted for their anti-inflammatory properties. Further investigation is required to establish the specific anti-inflammatory effects of this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of methyl groups at the 4 and 6 positions of the pyrazolo ring appears to enhance its interaction with biological targets compared to simpler analogs. This substitution pattern may influence both the binding affinity and selectivity towards specific enzymes or receptors.

Case Studies and Research Findings

  • Spinal Muscular Atrophy : A study highlighted that compounds similar to this compound could modulate survival motor neuron (SMN) splicing. This is particularly relevant for developing treatments for spinal muscular atrophy.
  • Antimicrobial Testing : In vitro studies have indicated that related pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. This suggests a promising avenue for further exploration of this compound in antimicrobial drug development .
  • Anti-cancer Potential : Research into pyrazole derivatives has revealed their potential as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth. This compound could be investigated further in this context .

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